molecular formula C14H12Cl3NO2S B2680661 4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide CAS No. 2361725-08-6

4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide

Cat. No. B2680661
CAS RN: 2361725-08-6
M. Wt: 364.67
InChI Key: BKHMAORDYYGSJR-UHFFFAOYSA-N
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Description

4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide, also known as DCMS, is a sulfonamide-based compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been investigated for its potential use as an antimicrobial agent, with studies demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, this compound has been shown to possess anti-inflammatory activity and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide in lab experiments is its potent activity against cancer cells and bacteria, which makes it a valuable tool for studying these diseases. However, this compound can be difficult to synthesize and purify, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide. One area of interest is the development of this compound analogs with improved potency and selectivity against cancer cells and bacteria. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases. Finally, this compound may also have applications in other fields, such as materials science and catalysis, and further research in these areas may be warranted.

Synthesis Methods

The synthesis of 4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 5-chloro-2-methylaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.

properties

IUPAC Name

4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3NO2S/c1-8-3-4-10(15)6-13(8)18-21(19,20)14-7-12(17)11(16)5-9(14)2/h3-7,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHMAORDYYGSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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